BenchChemオンラインストアへようこそ!

FAPI-34

FAP Inhibitor Binding Affinity IC50

FAPI-34 is the essential precursor for 99mTc-FAPI-34, enabling FAP-targeted SPECT imaging where PET infrastructure is limited. Its unique bis-imidazolylmethyl-amine chelator is critical for stable 99mTc/188Re coordination; PET-optimized FAPIs cannot substitute. High affinity (IC50 1.3-12.7 nM) and tumor uptake (up to 5.4% ID/g) support cancer research and RAiDER prodrug activation.

Molecular Formula C50H57F2N13O18
Molecular Weight 1166.1 g/mol
Cat. No. B11933286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAPI-34
Molecular FormulaC50H57F2N13O18
Molecular Weight1166.1 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CN(CC5=NC=CN5CC(=O)NC(CC(C(=O)O)C(=O)O)C(=O)O)CC6=NC=CN6CC(=O)NC(CC(C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C50H57F2N13O18/c51-50(52)19-28(20-53)65(27-50)41(68)21-57-43(70)30-4-5-54-34-3-2-29(16-31(30)34)83-15-1-8-60-11-13-62(14-12-60)42(69)26-61(22-37-55-6-9-63(37)24-39(66)58-35(48(79)80)17-32(44(71)72)45(73)74)23-38-56-7-10-64(38)25-40(67)59-36(49(81)82)18-33(46(75)76)47(77)78/h2-7,9-10,16,28,32-33,35-36H,1,8,11-15,17-19,21-27H2,(H,57,70)(H,58,66)(H,59,67)(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)/t28-,35-,36-/m0/s1
InChIKeyFPOZMWSPTRNDPQ-UVXHQIPUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FAPI-34 (2374782-07-5) Procurement and Differentiation Guide for FAP-Targeted Imaging and Theranostics


The compound, formally designated as FAPI-34 (CAS 2374782-07-5), is a small-molecule fibroblast activation protein (FAP) inhibitor characterized by a bis-imidazolylmethyl-amine chelating scaffold. Unlike first-generation FAP inhibitors, FAPI-34 is specifically engineered to form stable complexes with the SPECT radioisotope 99mTc, and its chelator also permits labeling with the therapeutic nuclide 188Re [1]. Its molecular formula is C50H57F2N13O18 with a molecular weight of 1166.06 g/mol . This compound serves as a precursor for theranostic applications, enabling both diagnostic SPECT imaging and targeted radiotherapy.

Why FAPI-34 Cannot Be Substituted with Other FAPI Derivatives in Procurement Workflows


Generic substitution within the FAPI (Fibroblast Activation Protein Inhibitor) class is not feasible due to fundamental differences in chelator chemistry and resultant imaging modality compatibility. Standard FAPI compounds like FAPI-04 and FAPI-46 are optimized for DOTA-based chelation of PET isotopes such as 68Ga [1]. In contrast, FAPI-34 incorporates a bis-imidazolylmethyl-amine chelator specifically designed for stable 99mTc coordination, enabling SPECT imaging [2]. This structural divergence directly dictates the applicable imaging infrastructure, radionuclide supply chain, and therapeutic pairing options. Consequently, selecting a FAPI derivative without considering the intended chelator-radionuclide pair will result in experimental failure, as a PET-optimized FAPI cannot be efficiently labeled with 99mTc for SPECT, and vice versa. The quantitative evidence below underscores these critical performance and application-specific distinctions.

Quantitative Differentiation of FAPI-34 Against Closest Analogs: A Procurement Evidence Guide


FAPI-34 Demonstrates Comparable FAP Binding Affinity to Leading PET-Optimized FAPI Derivatives

FAPI-34 exhibits high-affinity binding to fibroblast activation protein (FAP), with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range. In a direct comparative study, the 99mTc-labeled FAPI-34 tracer demonstrated an affinity of 6.4-12.7 nM, which is comparable to the affinity range reported for the widely used PET tracer FAPI-04 (IC50 approximately 6.9 nM) [1]. Another source reports an IC50 range of 1.3-5.6 nM for FAPI-34, further confirming its potent target engagement [2]. This data confirms that the incorporation of the SPECT-optimized chelator does not compromise target binding potency relative to PET-optimized analogs.

FAP Inhibitor Binding Affinity IC50

FAPI-34 Enables High-Efficiency Cell Binding and Internalization for SPECT-Based Theranostics

The performance of a radiotracer is defined not only by its affinity but also by its cellular binding and internalization kinetics. For 99mTc-labeled FAPI-34, in vitro studies using FAP-expressing cells demonstrated robust binding properties, with ≤45% of the applied radioactivity bound to cells and >95% of the bound fraction being internalized [1]. This high internalization rate is critical for achieving high tumor-to-background contrast in imaging and for delivering a therapeutic dose in radionuclide therapy. While FAPI-04 and FAPI-46 are also known for rapid internalization, this data specifically quantifies the performance of the 99mTc-FAPI-34 complex, confirming its suitability for theranostic applications with the 188Re therapeutic pair [1].

SPECT Imaging Cell Binding Internalization Theranostics

FAPI-34 Exhibits High Selectivity for FAP Over Related Dipeptidyl Peptidases

A key differentiator for any targeted imaging agent is its selectivity profile against related proteases. FAPI-34 demonstrates high target selectivity, with cross-inhibition rates of less than 3% against other dipeptidyl peptidases, including DPP-IV and PREP (prolyl oligopeptidase) [1]. This low cross-reactivity is a hallmark of the (4-quinolinoyl)glycyl-2-cyano-4,4-difluoropyrrolidine warhead, which is shared by other advanced FAPI derivatives like FAPI-04 and FAPI-46 [2]. While this is a class-level attribute, the quantified <3% cross-inhibition for FAPI-34 provides assurance that the addition of the bis-imidazolylmethyl-amine chelator does not introduce off-target binding, maintaining the high specificity required for accurate imaging and targeted therapy.

Selectivity FAP DPP-IV PREP Off-Target

FAPI-34 Demonstrates Significant Tumor Uptake and Prolonged Retention in Preclinical Models

In vivo biodistribution studies in HT-1080-FAP tumor-bearing mice revealed that 99mTc-labeled FAPI-34 achieves significant tumor uptake, reaching up to 5.4% of the injected dose per gram of tissue (%ID/g) at 1 hour post-injection [1]. This level of uptake is comparable to that reported for 68Ga-FAPI-04 in similar models. Crucially, the study also demonstrated that tumor uptake is specific and can be effectively blocked by co-administration of an excess of unlabeled compound, confirming FAP-mediated targeting [1]. While direct head-to-head comparisons with other FAPI derivatives in the same model are not available in this dataset, the quantitative uptake value provides a benchmark for evaluating FAPI-34's in vivo performance.

Tumor Uptake Biodistribution SPECT In Vivo

FAPI-34 is Specifically Optimized for 99mTc/188Re SPECT Theranostics, a Niche Not Addressed by PET-Optimized FAPIs

The defining structural and functional differentiator of FAPI-34 is its bis-imidazolylmethyl-amine chelator, which is specifically designed for stable coordination with the SPECT radioisotope 99mTc and the therapeutic radioisotope 188Re [1]. This contrasts with the DOTA chelator found in FAPI-04 and FAPI-46, which is optimized for PET isotopes like 68Ga and therapeutic isotopes like 177Lu or 90Y [2]. Consequently, FAPI-34 is the only FAPI derivative in its class that enables a true theranostic pair using 99mTc for diagnostic SPECT imaging and 188Re for targeted radiotherapy. This is a binary, modality-defining distinction, not a matter of degree. A PET-optimized FAPI cannot be used for 99mTc SPECT imaging, and vice versa.

SPECT Theranostics 99mTc 188Re Chelator

Optimal Research and Industrial Application Scenarios for FAPI-34 (2374782-07-5)


SPECT Imaging of FAP-Positive Tumors in Preclinical and Clinical Research

FAPI-34 is the precursor of choice for generating 99mTc-FAPI-34, a SPECT radiotracer for imaging fibroblast activation protein (FAP) expression in the tumor microenvironment. This is particularly valuable in research settings where PET infrastructure is limited or cost-prohibitive. The compound's high affinity (IC50 1.3-12.7 nM) and specific tumor uptake (up to 5.4% ID/g in preclinical models) enable high-contrast imaging of primary and metastatic lesions [1][2]. It is validated for use in models of ovarian, pancreatic, and breast cancer, among others [3].

Development of 188Re-Based Targeted Radiotherapy for FAP-Expressing Malignancies

The chelator in FAPI-34 is uniquely suited to form a theranostic pair with 99mTc for imaging and 188Re for therapy. This enables a 'see and treat' approach where the same molecular scaffold is used for both diagnostic SPECT and subsequent targeted beta-radiotherapy. Preclinical studies have demonstrated the feasibility of this approach, with 99mTc-FAPI-34 showing high and specific tumor uptake that supports the dosimetry calculations for 188Re therapy [1].

Radionuclide-Activated Prodrug Therapy (RAiDER) Research

FAPI-34 has been successfully employed as a targeting vector in innovative Radionuclide-Activated Drug Release (RAiDER) strategies. In this application, 99mTc-FAPI-34 is used to deliver a caged cytotoxic prodrug (e.g., caged-MMAE) specifically to the tumor microenvironment. The radionuclide then triggers the local release of the active drug, achieving up to a 3,000-fold higher concentration of activated drug in the tumor compared to other tissues, leading to significant tumor growth delay [4]. This positions FAPI-34 as a key reagent for developing next-generation, highly targeted cancer therapies.

Synthesis of Novel Bifunctional and Multivalent FAP-Targeted Probes

As a small molecule with a defined and accessible amine handle for conjugation, FAPI-34 serves as a versatile building block for creating more complex molecular architectures. Researchers can conjugate it to other functional moieties, such as fluorophores for optical imaging (creating fluorescent PROTACs) [5] or to other targeting ligands to create heterobivalent probes. This modularity allows for the customization of theranostic and imaging agents for specific research questions beyond standard radiolabeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for FAPI-34

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.